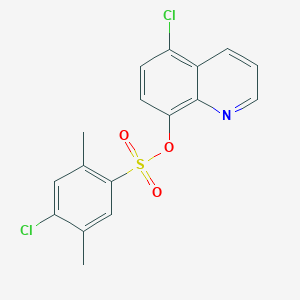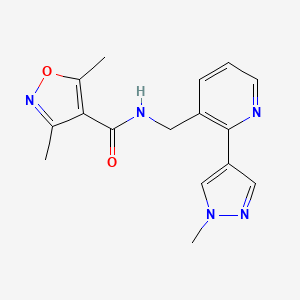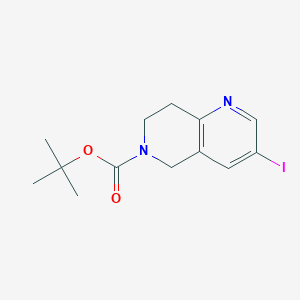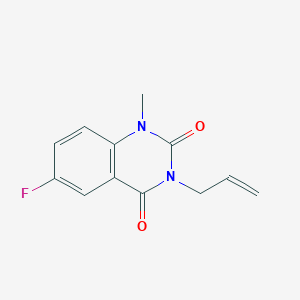
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C17H13Cl2NO3S and a molecular weight of 382.26 . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized through various methods. For instance, the esterification of 5-chloro-8-hydroxyquinoline has been investigated under Steglich conditions, which provided an efficient and mild pathway . The reaction involved O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach .Molecular Structure Analysis
The molecular structure of related compounds has been characterized through NMR, IR, and MS spectral data . In a study of a related compound, the central ester fragment was found to be almost planar, and it made dihedral angles with quinoline and phenyl rings . The structure showed C–H…X (X = halogen) non-classical hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving 5-chloroquinolin-8-yl compounds have been studied. For example, the O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction proceeded under Steglich conditions, providing an efficient and mild pathway .Wissenschaftliche Forschungsanwendungen
Vicarious Nucleophilic Substitution
One study discusses the vicarious nucleophilic substitution reactions of nitroquinolines, where chloromethyl phenyl sulfone and other substituents react with nitroquinoline derivatives, potentially including structures similar to "5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate." Such reactions are fundamental in organic chemistry for modifying chemical structures, potentially leading to new compounds with varied biological activities (Mąkosza et al., 1986).
Synthesis and Antimicrobial Activities
Another area of research involves the synthesis of sulfonohydrazide-substituted hydroxyquinoline derivatives and their antimicrobial properties. This includes the creation of bi-dentate ligands that show significant increases in antimicrobial and antifungal activities, suggesting potential pharmaceutical applications (Dixit et al., 2010).
Anticancer Activity
Research into platinum(II) complexes with hydroxyquinoline derivatives, including those similar to the compound , has shown promising anticancer potential. These complexes have been tested for cytotoxicity against various carcinoma cell lines, indicating their potential use in cancer treatment (Živković et al., 2018).
Crystal Structure Analysis
Studies also extend to the crystallographic analysis of compounds, providing insights into the molecular structure and interactions of sulfonate derivatives. This includes the analysis of solvent interactions, molecular conformations, and hydrogen bonding, which are crucial for understanding the physical and chemical properties of these compounds (Celik et al., 2015).
Fluorescence-Based Applications
Research on ratiometric fluorescent thermometers with significant Stokes shifts suggests the application of quinoline derivatives in temperature sensing, leveraging the unusual intensification of fluorescence with temperature increase (Chemical communications, 2014).
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-9-16(11(2)8-14(10)19)24(21,22)23-15-6-5-13(18)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUASOWOOINPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)

![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)

